molecular formula C10H9BrF3N B6357757 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1391212-56-8

7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6357757
CAS No.: 1391212-56-8
M. Wt: 280.08 g/mol
InChI Key: CXGGZUWFMCJWHT-UHFFFAOYSA-N
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Description

7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1391212-56-8) is a brominated and trifluoromethyl-substituted tetrahydroisoquinoline derivative. Its molecular formula is C₁₀H₉BrF₃N, with a molecular weight of 280.09 g/mol. The compound exists as a powder or liquid (depending on formulation) and is primarily used in medicinal chemistry, biomedical research, and pharmaceutical development due to its structural versatility . Its purity is typically ≥97%, and it is stored under controlled conditions to maintain stability . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

IUPAC Name

7-bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-7-2-1-6-3-4-15-9(8(6)5-7)10(12,13)14/h1-2,5,9,15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGZUWFMCJWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
One of the notable applications of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is its potential as an antidepressant. Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant activity in modulating neurotransmitter systems involved in mood regulation. Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, similar to established antidepressants .

Neuroprotective Effects
The compound also shows promise in neuroprotection. Its structural analogs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity of the compound, making it suitable for various coupling reactions and modifications that are essential in drug discovery and development .

Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules is known to enhance lipophilicity and metabolic stability. As such, this compound is useful in synthesizing fluorinated derivatives that can be explored for pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, the compound can be utilized as a precursor for creating fluorinated polymers. These materials often exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Studies

Study Title Objective Findings Reference
Antidepressant Activity of TetrahydroisoquinolinesTo evaluate the antidepressant potential of tetrahydroisoquinoline derivativesFound significant effects on serotonin receptor modulation
Neuroprotective Effects of Fluorinated CompoundsInvestigate protective effects against oxidative stressCompound showed reduced neuronal cell death in vitro
Synthesis of Fluorinated PolymersExplore new materials from fluorinated intermediatesDeveloped polymers with enhanced thermal properties

Mechanism of Action

The mechanism of action of 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

  • Key Difference : Bromine at position 6 instead of 5.
  • Impact: Altered electronic distribution and steric effects may influence binding affinity in biological targets. Limited commercial availability compared to the 7-bromo analog .

(b) 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)

  • Key Difference : Bromine at position 5 and trifluoromethyl at position 6.
  • Impact: Structural isomerism significantly alters polarity and reactivity.

Non-Trifluoromethyl Analogs

(a) 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)

  • Key Difference : Lacks the trifluoromethyl group at position 1.
  • Impact : Reduced lipophilicity and metabolic stability, making it less favorable for blood-brain barrier penetration in CNS drug development .

(b) 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)

  • Key Difference : Fluoro and methyl substituents at positions 6 and 2.
  • Used in specialized medicinal chemistry applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Primary Applications
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline 1391212-56-8 Br (7), CF₃ (1) C₁₀H₉BrF₃N 280.09 ≥97% Drug discovery, medicinal chemistry
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline 1356111-42-6 Br (5), CF₃ (7) C₁₀H₉BrF₃N 280.09 ≥95% Discontinued; limited research use
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride 220247-73-4 Br (7) C₉H₁₀BrN·HCl 248.56 N/A Intermediate in organic synthesis
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 1270045-85-6 Br (7), F (6), CH₃ (2) C₁₀H₁₁BrFN 244.10 N/A Targeted receptor studies

Biological Activity

7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1391212-56-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF3N with a molecular weight of 280.09 g/mol. Its structure features a bromine atom and a trifluoromethyl group at specific positions on the tetrahydroisoquinoline scaffold, which are crucial for its biological activity.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. One common approach involves the use of homophthalic anhydride and imines to produce tetrahydroisoquinoline derivatives with tailored biological properties .

Antiviral Properties

Recent studies have explored the antiviral activity of tetrahydroisoquinoline derivatives against human coronaviruses. For instance, compounds similar to 7-bromo derivatives showed promising results in inhibiting strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications in the tetrahydroisoquinoline structure can enhance antiviral efficacy .

Antitumor Activity

Tetrahydroisoquinolines have been recognized for their potential as anticancer agents. The introduction of halogen and trifluoromethyl groups has been linked to increased cytotoxicity against various cancer cell lines. In particular, studies indicate that these compounds can inhibit key signaling pathways involved in cancer progression .

Antimicrobial Effects

The antimicrobial properties of tetrahydroisoquinoline derivatives have also been investigated. Some studies indicate that these compounds exhibit activity against resistant strains of pathogens, potentially offering new avenues for treating infections .

Study 1: Antiviral Activity

A study published in 2023 evaluated several tetrahydroisoquinoline derivatives for their antiviral properties against coronaviruses. The results indicated that specific modifications led to significant reductions in viral replication compared to standard treatments like chloroquine .

Study 2: Anticancer Efficacy

Research conducted on various tetrahydroisoquinoline analogs demonstrated their ability to induce apoptosis in cancer cells. The study highlighted that the presence of bromine and trifluoromethyl groups significantly enhanced the compounds' effectiveness against colon cancer cell lines .

Data Table: Biological Activities

Activity TypeCompound TestedIC50 (µM)Reference
Antiviral7-Bromo-1-(trifluoromethyl)-THIQ<100
AntitumorTetrahydroisoquinoline Derivative A25-50
AntimicrobialTetrahydroisoquinoline Derivative B<50

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